4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine chemical structure
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Benzothiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The presence of a bromine atom at the 6-position and an N-methyl anilino group at the 2-position of the benzothiazole core suggests that this molecule may exhibit noteworthy biological properties. This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, predicted physicochemical properties, and a discussion of potential biological activities based on structurally related compounds.
Chemical Structure and Properties
The chemical structure of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine consists of a benzothiazole ring system, which is a bicyclic compound composed of a benzene ring fused to a thiazole ring. A bromine atom is substituted at the 6-position of the benzothiazole ring, and an N-methylbenzenamine group is attached at the 2-position.
IUPAC Name: 4-((6-bromobenzo[d]thiazol-2-yl)amino)benzenamine Molecular Formula: C₁₄H₁₂BrN₃S
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 334.24 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 54.9 Ų |
| Formal Charge | 0 |
Note: These properties are computationally predicted and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine can be envisioned through a multi-step process, beginning with the synthesis of a 2-amino-6-bromobenzothiazole intermediate, followed by a coupling reaction.
Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate 1)
The classical and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[4][5][6]
Experimental Protocol:
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In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
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To this solution, add potassium thiocyanate (2-4 equivalents) and stir the mixture at room temperature.[5][7]
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Cool the reaction mixture in an ice bath.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature overnight.
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Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.
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The precipitated solid, 2-amino-6-bromobenzothiazole, is then collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine (Final Product)
The final product can be synthesized through a nucleophilic aromatic substitution or a related coupling reaction between the 2-amino-6-bromobenzothiazole intermediate and a suitable N-methylaniline precursor. A common approach for forming such C-N bonds is the Buchwald-Hartwig amination.
Experimental Protocol:
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To a reaction vessel, add 2-amino-6-bromobenzothiazole (1 equivalent), 4-iodo-N-methylaniline (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a phosphine ligand like XPhos (0.4 equivalents).
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Add a suitable base, for instance, sodium tert-butoxide (10 equivalents).[4]
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Add a dry, degassed solvent such as toluene or DMF.
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The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 90°C to 160°C, potentially using microwave irradiation to shorten the reaction time.[4]
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The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel to yield the final compound, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine.
Visualization of the Synthetic Workflow
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

